molecular formula C10H13NO2 B097917 4-(Dimethylamino)phenylacetic acid CAS No. 17078-28-3

4-(Dimethylamino)phenylacetic acid

Cat. No.: B097917
CAS No.: 17078-28-3
M. Wt: 179.22 g/mol
InChI Key: KQGHTOZUPICELS-UHFFFAOYSA-N
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Scientific Research Applications

Normix has a wide range of scientific research applications, including:

Safety and Hazards

4-(Dimethylamino)phenylacetic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the person to fresh air and keep comfortable for breathing . If eye irritation persists or skin irritation occurs, get medical advice/attention .

Mechanism of Action

Target of Action

The primary target of 4-(Dimethylamino)phenylacetic acid is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.

Mode of Action

This compound acts as a substrate for MAO-B . It undergoes oxidation by MAO-B in a linear manner, as a function of both time and enzyme concentration . This interaction leads to changes in the concentration of monoamine neurotransmitters, which can affect various neurological processes.

Biochemical Pathways

The compound’s interaction with MAO-B affects the metabolic pathways of monoamine neurotransmitters. The oxidation of this compound by MAO-B can lead to changes in the levels of these neurotransmitters, potentially affecting mood, cognition, and other neurological functions .

Pharmacokinetics

Its interaction with mao-b suggests that it is likely metabolized in the brain, where mao-b is most active . The impact of these properties on the compound’s bioavailability remains to be determined.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with MAO-B. By acting as a substrate for this enzyme, it can influence the metabolism of monoamine neurotransmitters, potentially leading to changes in neurological function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy may be affected by the concentration of MAO-B in the brain, which can vary based on genetic factors and other environmental influences . Additionally, the compound’s stability could be influenced by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Normix is synthesized from rifamycin SV through a series of chemical reactions. The key step involves the addition of a pyridoimidazole ring, which renders the compound non-absorbable in the gastrointestinal tract . The synthetic route typically includes:

    Starting Material: Rifamycin SV.

    Key Reactions:

    Reaction Conditions:

Industrial Production Methods

Industrial production of Normix involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield. The process includes:

    Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.

    Purification Steps: Including crystallization, filtration, and drying to obtain the final product in a pure form.

    Quality Control: Rigorous testing to ensure the product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Normix undergoes several types of chemical reactions, including:

    Oxidation: Normix can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Normix can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of Normix.

Comparison with Similar Compounds

Normix is unique among rifamycin derivatives due to its non-systemic nature and gastrointestinal site-specific action. Similar compounds include:

    Rifampin: A systemic antibiotic used to treat tuberculosis and other bacterial infections.

    Rifabutin: Used to treat mycobacterial infections, including tuberculosis and Mycobacterium avium complex.

    Rifapentine: Another systemic antibiotic used in the treatment of tuberculosis.

Normix stands out due to its minimal absorption in the gastrointestinal tract, which reduces the risk of systemic side effects and makes it particularly effective for treating gastrointestinal infections .

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)9-5-3-8(4-6-9)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGHTOZUPICELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168941
Record name 4-N,N-Dimethylaminophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17078-28-3
Record name 4-N,N-Dimethylaminophenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017078283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-N,N-Dimethylaminophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

CH3CL/dimethylaminopropylacrylamide, quaternized with methyl chloride, and 29 g of acrylamide were added to 541 g of water with 200 mg azo-bisisobutyroamidine (AIBA) and after passage of nitrogen therethrough, the mixture was irradiated for 30 minutes by an Osram HWL 250-W lamp. The gel so obtained was dried to a residual water content of 9% and ground.
Name
dimethylaminopropylacrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three
[Compound]
Name
250-W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mg
Type
reactant
Reaction Step Five
Name
Quantity
541 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-(Dimethylamino)phenylacetic acid in photopolymerization, as described in the research?

A1: this compound (DMPheAA) acts as a co-initiator alongside camphorquinone (CQ) in the photopolymerization of dental composites. [] This photoinitiating system is responsible for initiating the polymerization reaction upon exposure to light.

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